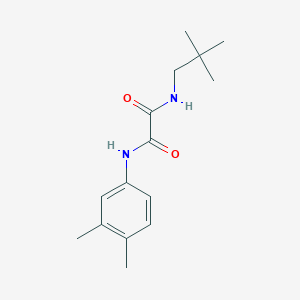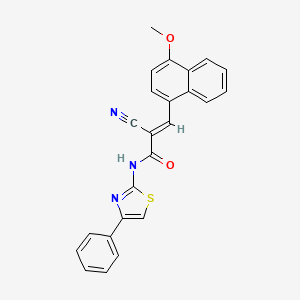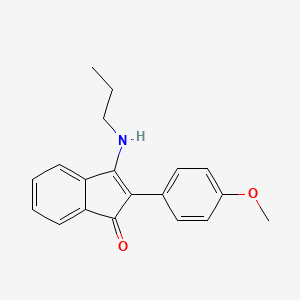![molecular formula C17H25N3O4S B4630787 N-(4-acetamidophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B4630787.png)
N-(4-acetamidophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
説明
N-(4-acetamidophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is 367.15657746 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Equivalents for Tetrahydroisoquinoline Frameworks
N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide is explored in synthetic chemistry for constructing complex molecular frameworks. For instance, Weinreb amide-based synthetic equivalents have been developed for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, a structure significant in medicinal chemistry. This approach involves N-benzylation and addition of arylmagnesium halide, followed by reduction and cyclization steps, showcasing the compound's utility in generating N-phenylsulfonyl protected tetrahydroisoquinolines and direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).
Prodrug Forms for Enhanced Solubility and Stability
The molecular structure of N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide lends itself to modifications aimed at creating prodrug forms. Research has explored various N-acyl derivatives of model sulfonamides to evaluate them as potential prodrugs. These modifications aim to enhance water solubility and lipophilicity, crucial for drug delivery and effectiveness. The kinetics of these derivatives have been studied in various conditions, demonstrating the possibility of achieving maximal stability at specific pH levels and enzymatic hydrolysis to yield the parent sulfonamide in significant amounts (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).
Inhibition of Osteoclastogenesis
A notable application in the medical field is the compound's role in preventing osteoclastogenesis, which is pivotal in treating osteoporosis. A study on the novel compound N-phenyl-methylsulfonylamido-acetamide (PMSA) showed that it inhibits receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation. This activity suggests its potential as a therapeutic agent against postmenopausal osteoporosis by inhibiting the signaling pathways at the early stage of osteoclast differentiation (Eunjin Cho et al., 2020).
Aldose Reductase Inhibition
Further, its derivatives have been investigated for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. The synthesis of N-[[(substituted amino)phenyl]sulfonyl]glycines as analogs with increased lipophilic character has demonstrated significant inhibitory potential, indicating the compound's applicability in designing inhibitors for managing diabetes-related conditions (C. A. Mayfield, J. Deruiter, 1987).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(21)18-14-8-10-15(11-9-14)19-17(22)12-20(25(2,23)24)16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFMYFVFBUGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)



![5-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4630734.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4630750.png)
![(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4630753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4630760.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
